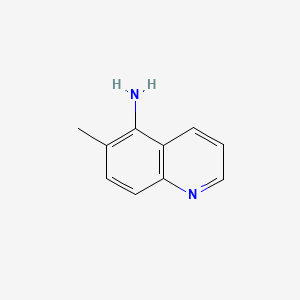

6-Methylquinolin-5-amine

Übersicht

Beschreibung

6-Methylquinolin-5-amine (6MQA) is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile chemical that is used in many different research and lab experiments. 6MQA is an important intermediate in the synthesis of various drugs and pharmaceuticals, as well as being used in the production of dyes and pigments. It is also used in the production of agrochemicals, such as pesticides and herbicides. 6MQA has a wide range of biological and physiological effects, making it a valuable tool for research and development.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

6-Methylquinolin-5-amine has been utilized in the synthesis of novel antibacterial agents. A study demonstrated the creation of a new class of non-6-fluoroquinolones from a novel 5-amino-6-methylquinoline carboxylic acid, showing comparable or better Gram-positive activity than ciprofloxacin (Hong, Kim, & Kim, 1997).

Synthesis of Alkylamino Compounds

Research has been conducted on the efficient and simple synthetic routes to create 7-alkylamino-2-methylquinoline-5,8-diones, starting from 6-bromo-2-methylquinoline-5,8-dione. This study also explored the mechanism for unusual regioselectivity in nucleophilic amination (Choi & Chi, 2004).

Apoptosis Induction and Anticancer Properties

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to this compound, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound shows high blood-brain barrier penetration and effectiveness in various cancer models (Sirisoma et al., 2009).

Antifungal and Antibacterial Activity

Secondary and tertiary amines bearing 2-chloro-6-methylquinoline were synthesized and exhibited promising antifungal and antibacterial activity against various strains, including Aspergillus niger and Escherichia coli (Kumar et al., 2011).

Metal Ion Sensing

This compound derivatives have been used to develop chemosensors for metal ions like Al3+ and Zn2+. These compounds exhibit distinct fluorescence changes upon interaction with these ions, making them useful in sensing applications (Hazra et al., 2018).

High-Performance Liquid Chromatography (HPLC)

A polymeric reagent containing the 6-aminoquinoline tag has been developed for the off-line derivatization of amines and amino acids in HPLC, enhancing the detection and quantification of these compounds (Yu et al., 1994).

Wirkmechanismus

- Quinolines are found in antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Methylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Moreover, this compound affects gene expression by modulating the activity of transcription factors and altering the expression levels of specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can act as an inhibitor of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, this compound can disrupt DNA synthesis and induce cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of cofactors, such as NADPH, which are required for the enzymatic reactions . Additionally, the metabolites of this compound can further interact with other metabolic pathways, affecting the overall metabolic network within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of this compound within specific organelles can influence its interactions with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

6-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIDQFHIEFDWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388563 | |

| Record name | 6-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

50358-35-5 | |

| Record name | 6-methylquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Furan-2-carbonyl)-amino]-pentanoic acid](/img/structure/B1304993.png)

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)